molecular formula C10H18F2N2O2 B13010541 Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B13010541
M. Wt: 236.26 g/mol
InChI Key: VOVPKQOPISMOGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance stability.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine rings and carboxylate groups.

    Difluoromethylated Compounds: Molecules containing difluoromethyl groups.

    Aminomethylated Compounds: Compounds with aminomethyl functional groups.

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the azetidine ring, difluoromethyl group, and tert-butyl-protected carboxylate. These features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,4-6,13H2,1-3H3

InChI Key

VOVPKQOPISMOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)F

Origin of Product

United States

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